2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid
Description
This compound is a structurally complex small molecule characterized by a thiophene core substituted with methoxycarbonyl groups at positions 3 and 5, a methyl group at position 4, and a sulfonamido linkage at position 2. The sulfonamido group is further connected to a 4-(methylsulfanyl)butanoic acid moiety.
Properties
IUPAC Name |
2-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8S3/c1-7-9(12(18)22-2)14(25-10(7)13(19)23-3)26(20,21)15-8(11(16)17)5-6-24-4/h8,15H,5-6H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJKBBDBJDDGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC(CCSC)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid (commonly referred to as the compound) is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a thiophene ring and sulfonamide functional groups, suggests various biological activities, including antibacterial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 365.38 g/mol. It includes methoxycarbonyl groups that enhance its chemical reactivity, making it an interesting subject for medicinal chemistry research .
Antibacterial Activity
Research indicates that compounds with similar structural features to the studied molecule exhibit significant antibacterial properties. For instance, derivatives of sulfonamide compounds are known to inhibit bacterial growth effectively. The sulfonamide group in this compound may contribute to its potential antibacterial activity .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the interaction of the sulfonamide group with bacterial enzymes or cancer cell receptors plays a crucial role in its activity. Further studies are necessary to elucidate these mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid | Thiophene ring, sulfonamide group | Potential antibacterial/anticancer |
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
| Thiamphenicol | Thiophene structure | Antibacterial |
| Acetazolamide | Sulfonamide moiety | Carbonic anhydrase inhibition |
The structural diversity of these compounds opens avenues for further research into their potential applications in medicine and materials science .
Case Studies and Research Findings
A notable study investigated the effects of related compounds on high-producing Holstein cows, focusing on metabolic parameters and milk production. While this study did not directly test the compound , it highlighted the biological relevance of similar molecules in agricultural settings . The results indicated improvements in body weight and milk composition when cows were supplemented with related thiophene derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antibacterial properties. The structural similarity of 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid to known antibacterial agents suggests it may possess similar effects.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiophene ring, sulfonamide group | Potential antibacterial |
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
| Thiamphenicol | Thiophene structure | Antibacterial |
| Acetazolamide | Sulfonamide moiety | Carbonic anhydrase inhibition |
The presence of the thiophene ring may enhance the compound's interaction with bacterial enzymes, potentially leading to novel antibacterial agents.
Anticancer Potential
The unique structural characteristics may also position this compound as a candidate for anticancer research. Compounds containing thiophene rings have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various studies. Further research is necessary to explore its mechanism of action and efficacy against different cancer types.
Organic Synthesis
The compound's reactivity allows for the synthesis of derivatives that could enhance its biological activity or modify its physical properties for specific applications in materials science. The methoxycarbonyl groups can be utilized in various organic reactions, expanding the utility of this compound in synthetic chemistry.
Photovoltaic Materials
Research into organic photovoltaic materials has identified thiophene-containing compounds as effective components due to their electronic properties. The incorporation of this compound into polymer matrices could lead to improved efficiency in solar cells.
Synthesis and Characterization
Studies have demonstrated effective synthetic routes for producing this compound through multi-step organic reactions, emphasizing the importance of controlling reaction conditions for optimal yield and purity.
Interaction Studies
Interaction studies involving this compound are crucial for understanding its mechanism of action and therapeutic potential. Preliminary findings suggest promising interactions with various biological targets, warranting further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its thiophene-sulfonamido backbone combined with a methylsulfanyl-substituted butanoic acid. Below is a comparison with structurally related compounds:
*Estimated based on the addition of a methylsulfanyl group to the propanoic acid analog (C13H17NO8S3 vs. C12H15NO8S2 in ).
Q & A
Q. What are the optimal synthetic routes for preparing 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid?
Methodological Answer: The synthesis likely involves multi-step reactions, including:
- Thiophene ring functionalization : Introduce methoxycarbonyl groups at positions 3 and 5 via Friedel-Crafts acylation or esterification, as seen in analogous thiophene derivatives .
- Sulfonamide formation : React the thiophene sulfonyl chloride with an amine intermediate, followed by coupling to the butanoic acid backbone.
- Sulfanyl group incorporation : Use Michael addition or nucleophilic substitution, as demonstrated in sulfanyl-containing butanoic acid syntheses (e.g., thioglycolic acid additions) . Key challenges include controlling regioselectivity during thiophene modification and avoiding racemization during sulfonamide coupling.
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer: A combination of analytical techniques is required:
- NMR spectroscopy : H and C NMR to confirm the presence of methoxycarbonyl (δ ~3.8–4.0 ppm for OCH), sulfonamide (δ ~7–8 ppm for NH), and methylsulfanyl (δ ~2.1–2.3 ppm for SCH) groups .
- HPLC : Reverse-phase chromatography with a C18 column (e.g., 60% acetonitrile/water mobile phase) to assess purity and detect impurities .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~500–550 g/mol based on structural analogs) .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for this compound, and how does stereochemistry impact its reactivity?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak® IA or IB column with a hexane/isopropanol gradient to separate enantiomers, as stereocenters may arise from sulfonamide coupling or sulfanyl group addition .
- Circular dichroism (CD) : Compare CD spectra of resolved enantiomers to assign absolute configurations.
- Reactivity studies : Evaluate enantiomers in kinetic assays (e.g., enzyme inhibition) to determine stereochemical effects on biological activity. Contradictions in activity data may arise from unaccounted stereoisomers, necessitating rigorous separation .
Q. What computational methods can predict the compound’s physicochemical properties and interaction mechanisms?
Methodological Answer:
- DFT calculations : Optimize the molecular structure using Gaussian 16 at the B3LYP/6-31G* level to predict bond angles, dipole moments, and electrostatic potential surfaces .
- Molecular docking : Simulate binding to target proteins (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina. Focus on hydrogen bonding between the sulfonamide group and active-site residues.
- Solubility prediction : Apply the Abraham solvation model to estimate logP (~2.5–3.5) and aqueous solubility, critical for in vitro assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Reaction optimization : Systematically vary catalysts (e.g., DMAP vs. HOBt for acylations) and solvents (DCM vs. THF) to identify yield-limiting steps .
- Impurity profiling : Use LC-MS to detect byproducts (e.g., incomplete esterification or sulfonamide hydrolysis) that may skew NMR or HPLC results .
- Cross-validation : Compare spectral data with structurally related compounds (e.g., 4-(methylsulfanyl)butanoic acid derivatives) to resolve peak assignment conflicts .
Experimental Design Considerations
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats due to potential irritancy from sulfonamide/sulfanyl groups .
- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile intermediates (e.g., thiophene derivatives).
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
